![molecular formula C19H20ClNO3 B5326560 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol](/img/structure/B5326560.png)
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, also known as CMOPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This molecule has gained attention due to its unique chemical structure and promising biological activities, which make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves its ability to interact with specific cellular targets, including enzymes and receptors. Studies have shown that this compound inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis by activating specific signaling pathways. Additionally, this compound has been found to interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various animal models. Studies have shown that this compound reduces oxidative stress and inflammation in the brain, leading to improved cognitive function and memory. Additionally, this compound has been found to improve cardiac function by reducing myocardial infarction and improving cardiac output.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol in laboratory experiments include its unique chemical structure, which makes it a potential candidate for drug development, and its significant biological activities, which make it a promising therapeutic agent. However, the limitations of using this compound in laboratory experiments include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, including the development of new synthetic routes and the evaluation of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in animal models and humans. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Synthesemethoden
The synthesis of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 4-chlorophenyl isocyanate with morpholine to form an intermediate product. This intermediate is then reacted with 3-oxopropyl phenol in the presence of a catalyst to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-6-4-15(5-7-16)18-13-21(11-12-24-18)19(23)10-3-14-1-8-17(22)9-2-14/h1-2,4-9,18,22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJNDSWEVIRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)
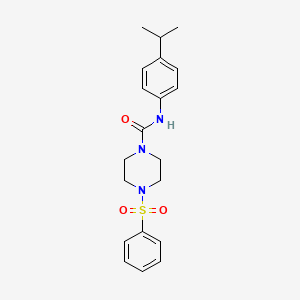
![7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5326484.png)
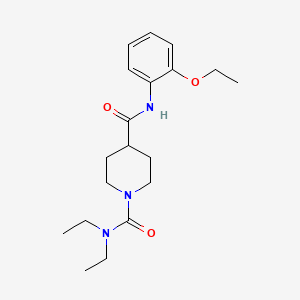
![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)
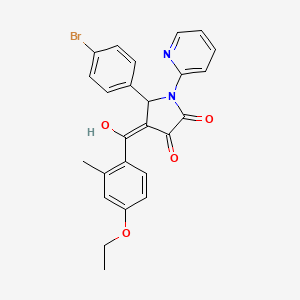
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
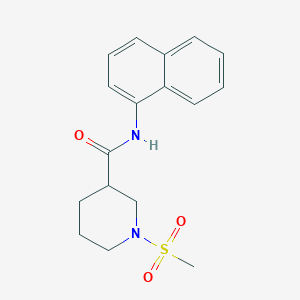
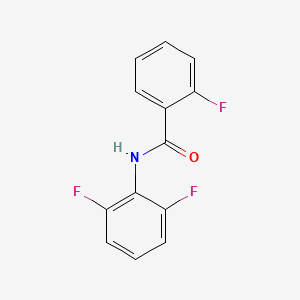
![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)